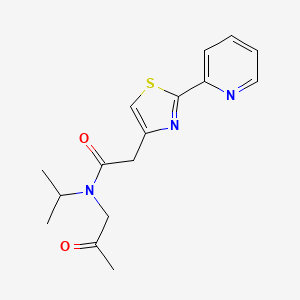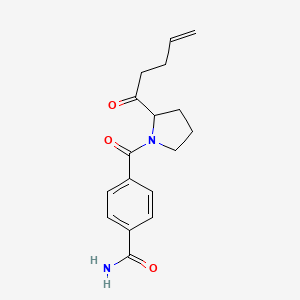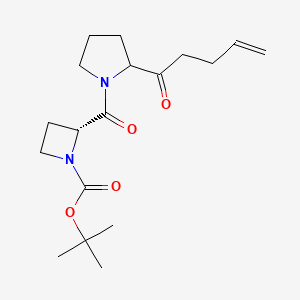![molecular formula C14H18N4O4 B6977365 1-[1-[2-(4-Nitropyrazol-1-yl)acetyl]pyrrolidin-2-yl]pent-4-en-1-one](/img/structure/B6977365.png)
1-[1-[2-(4-Nitropyrazol-1-yl)acetyl]pyrrolidin-2-yl]pent-4-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-[2-(4-Nitropyrazol-1-yl)acetyl]pyrrolidin-2-yl]pent-4-en-1-one is a complex organic compound featuring a pyrrolidine ring, a nitropyrazole moiety, and a pentenone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-[2-(4-Nitropyrazol-1-yl)acetyl]pyrrolidin-2-yl]pent-4-en-1-one typically involves multiple steps:
Formation of the Nitropyrazole Moiety: The initial step involves the nitration of pyrazole to form 4-nitropyrazole. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Acetylation: The 4-nitropyrazole is then acetylated using acetyl chloride in the presence of a base such as pyridine to form 2-(4-nitropyrazol-1-yl)acetyl chloride.
Formation of the Pyrrolidine Intermediate: The next step involves the reaction of the acetyl chloride derivative with pyrrolidine to form 1-[2-(4-nitropyrazol-1-yl)acetyl]pyrrolidine.
Addition of the Pentenone Chain: Finally, the pyrrolidine intermediate is reacted with pent-4-en-1-one under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[1-[2-(4-Nitropyrazol-1-yl)acetyl]pyrrolidin-2-yl]pent-4-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can reduce the nitro group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitropyrazole moiety, where the nitro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 1-[1-[2-(4-Nitropyrazol-1-yl)acetyl]pyrrolidin-2-yl]pent-4-en-1-one can serve as a building block for the synthesis of more complex molecules
Biology and Medicine
The compound’s potential biological activity, particularly due to the presence of the nitropyrazole moiety, makes it a candidate for drug development. It could be explored for its antimicrobial, anti-inflammatory, or anticancer properties.
Industry
In materials science, the compound could be used in the development of new polymers or as a precursor for the synthesis of specialty chemicals with specific properties.
Mechanism of Action
The exact mechanism of action of 1-[1-[2-(4-Nitropyrazol-1-yl)acetyl]pyrrolidin-2-yl]pent-4-en-1-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The nitropyrazole moiety could be involved in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-[1-[2-(4-Nitrophenyl)acetyl]pyrrolidin-2-yl]pent-4-en-1-one: Similar structure but with a nitrophenyl group instead of a nitropyrazole.
1-[1-[2-(4-Nitroimidazol-1-yl)acetyl]pyrrolidin-2-yl]pent-4-en-1-one: Contains a nitroimidazole moiety.
Uniqueness
1-[1-[2-(4-Nitropyrazol-1-yl)acetyl]pyrrolidin-2-yl]pent-4-en-1-one is unique due to the combination of the nitropyrazole moiety with the pyrrolidine and pentenone chains. This unique structure may confer distinct chemical reactivity and biological activity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-[1-[2-(4-nitropyrazol-1-yl)acetyl]pyrrolidin-2-yl]pent-4-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4/c1-2-3-6-13(19)12-5-4-7-17(12)14(20)10-16-9-11(8-15-16)18(21)22/h2,8-9,12H,1,3-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQRDVKFDWZWEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)C1CCCN1C(=O)CN2C=C(C=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[1-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-yl]-[3-hydroxy-3-(hydroxymethyl)azetidin-1-yl]methanone](/img/structure/B6977282.png)
![2-cyano-N-[1-[4-(2H-tetrazol-5-yl)phenyl]ethyl]acetamide](/img/structure/B6977292.png)
![6-oxo-N-[1-[4-(2H-tetrazol-5-yl)phenyl]ethyl]piperidine-2-carboxamide](/img/structure/B6977299.png)
![tert-butyl N-[2-[2-(2-hydroxyethoxy)ethyl-(3-methylbut-2-enoyl)amino]ethyl]carbamate](/img/structure/B6977305.png)
![tert-butyl (2R)-2-[[(1R)-1-(1H-imidazol-2-yl)ethyl]carbamoyl]azetidine-1-carboxylate](/img/structure/B6977310.png)
![tert-butyl N-[2-[butanoyl-[2-(2-hydroxyethoxy)ethyl]amino]ethyl]carbamate](/img/structure/B6977314.png)
![tert-butyl N-[2-[2-cyclopropylpropanoyl-[2-(2-hydroxyethoxy)ethyl]amino]ethyl]carbamate](/img/structure/B6977319.png)
![propan-2-yl (2S)-3-(4-hydroxyphenyl)-2-[(3-oxocyclobutanecarbonyl)amino]propanoate](/img/structure/B6977327.png)

![[2-(Difluoromethyl)azetidin-1-yl]-[1-(4-fluorophenyl)-5-methyl-1,2,4-triazol-3-yl]methanone](/img/structure/B6977339.png)
![1-[(3aR,8aS)-2-(2-chloro-5-hydroxybenzoyl)-1,3,3a,4,5,7,8,8a-octahydropyrrolo[3,4-d]azepin-6-yl]ethanone](/img/structure/B6977352.png)

![2-cyano-N-[(2S)-1-[3-(dimethylamino)pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]acetamide](/img/structure/B6977374.png)

